molecular formula C15H10Cl2N2O2 B11395614 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11395614
M. Wt: 321.2 g/mol
InChI Key: VBPJQOIMPRSODG-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a carboxylic acid chloride under acidic conditions can yield the oxadiazole ring.

  • Attachment of the Dichlorophenoxy Group: : The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with an appropriate alkylating agent, such as chloromethyl methyl ether, to form the 2,4-dichlorophenoxy methyl intermediate.

  • Coupling with the Oxadiazole Ring: : The final step involves coupling the 2,4-dichlorophenoxy methyl intermediate with the oxadiazole ring. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are beneficial.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    2-[(2,4-Dichlorophenoxy)methyl]-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group on the oxadiazole ring.

    2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group and an oxadiazole ring makes it particularly versatile in various applications, from pharmaceuticals to materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-19-15(21-14)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

VBPJQOIMPRSODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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